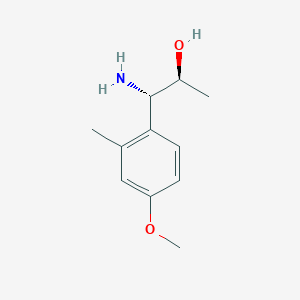

(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m0/s1 |

InChI Key |

XTVFMXASCVKGGK-GZMMTYOYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)[C@@H]([C@H](C)O)N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitroaldol (Henry) Reaction | 4-methoxy-2-methylbenzaldehyde + nitromethane, base catalyst | Formation of nitro alcohol intermediate |

| 2 | Reduction of Nitro Group | Hydrogen gas with palladium catalyst or lithium aluminum hydride | Conversion of nitro group to amino group |

| 3 | Chiral Resolution | Crystallization with chiral resolving agents or enzymatic resolution | Separation of enantiomers to obtain (1S,2S) isomer |

- The initial step involves the condensation of 4-methoxy-2-methylbenzaldehyde with nitromethane under basic conditions, yielding a nitro alcohol intermediate.

- Subsequent catalytic hydrogenation reduces the nitro group to an amino group, forming a racemic mixture of amino alcohols.

- Enantiomeric resolution is then performed using chiral auxiliaries or crystallization techniques to isolate the (1S,2S) stereoisomer with high enantiomeric excess (>98%) confirmed by chiral HPLC or polarimetry.

Alternative Synthetic Route Using Trimethylsilyl Cyanide

An alternative synthesis involves the reaction of 4'-methoxyacetophenone with trimethylsilyl cyanide in the presence of zinc iodide under nitrogen atmosphere at room temperature, followed by hydrolysis and reduction steps to yield the amino alcohol. This method is notable for:

- Mild reaction conditions.

- Moderate yields (~24% reported).

- Potential for adaptation to substituted phenyl derivatives.

Industrial-Scale Production

Industrial synthesis employs large-scale reactors and continuous flow processes to optimize yield and purity. Automated monitoring systems regulate reaction parameters such as temperature, pressure, and pH to maintain consistent product quality. The chiral resolution step may utilize scalable crystallization methods or enzymatic catalysis to ensure stereochemical purity.

Stereochemical Purity and Characterization

- Enantiomeric purity is critical; chiral resolution techniques achieve >98% enantiomeric excess.

- Characterization methods include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra show aromatic protons at δ 6.8–7.2 ppm, hydroxyl protons at δ 1.5–2.5 ppm, and amino protons at δ 3.0–3.5 ppm.

- Infrared (IR) Spectroscopy: Key peaks at ~3350 cm−1 (N–H stretch), ~1050 cm−1 (C–O stretch of methoxy), and ~1600 cm−1 (aromatic C=C).

- Mass Spectrometry (MS): Molecular ion peak at m/z 195.26 consistent with C11H17NO2 molecular weight.

Yield and Purification Data

| Parameter | Value |

|---|---|

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

| Typical Yield (Laboratory) | 40–60% after resolution |

| Enantiomeric Excess | >98% (chiral HPLC) |

| Purification Methods | Crystallization, column chromatography, solvent extraction |

The synthetic pathway involves:

- Formation of a carbon–carbon bond via the Henry reaction.

- Reduction of nitro to amino group via catalytic hydrogenation.

- Chiral resolution exploiting differential solubility or enzymatic specificity.

The stereochemical outcome depends on the choice of chiral resolving agents or catalysts, which selectively bind or convert one enantiomer over the other.

- Summary Table: Preparation Methods Comparison

| Method | Starting Materials | Key Reaction | Yield | Stereochemical Control | Scale |

|---|---|---|---|---|---|

| Nitroaldol + Reduction + Resolution | 4-methoxy-2-methylbenzaldehyde + nitromethane | Henry reaction, catalytic hydrogenation | Moderate to high | High via chiral resolution | Lab and Industrial |

| Trimethylsilyl Cyanide Route | 4'-methoxyacetophenone + TMSCN + ZnI2 | Cyanohydrin formation, hydrolysis | Moderate (~24%) | Moderate, requires resolution | Lab scale |

The preparation of (1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol is well-established through multi-step synthetic routes involving nitroaldol condensation followed by reduction and chiral resolution. Alternative methods such as cyanohydrin formation offer additional synthetic flexibility. Industrial processes emphasize scalability and stereochemical purity through optimized reaction conditions and resolution techniques. Analytical characterization confirms the structural and stereochemical integrity of the final product, supporting its use in research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an alkyl group using hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogenation catalysts.

Substitution: Sodium hydride, alkyl halides.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alkylated derivatives.

Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL typically involves several key steps:

- Starting Materials : The synthesis begins with 4-methoxy-2-methylbenzaldehyde.

- Reduction : The aldehyde is reduced to an alcohol using sodium borohydride.

- Amination : The alcohol undergoes reductive amination to form the amine.

- Chiral Resolution : The final step involves resolving the racemic mixture to isolate the desired enantiomer.

Scientific Research Applications

The compound has diverse applications across several scientific disciplines:

Chemistry

- Chiral Building Block : Utilized in asymmetric synthesis for creating complex molecules.

- Reagent in Chemical Reactions : Serves as a reagent in various chemical transformations including oxidation and substitution reactions.

Biology

- Biochemical Probes : Investigated for its role as a probe in enzyme interaction studies and metabolic pathway exploration.

- Neurotransmitter Systems : Potentially influences neurotransmitter systems, which may have implications for mood and anxiety disorders.

Medicine

- Therapeutic Potential : Explored for treating neurological disorders and infections due to its structural similarity to known psychoactive compounds.

Industry

- Pharmaceutical Production : Employed in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Case Studies

Several studies have highlighted the applications of this compound:

-

Study on Neurotransmitter Interaction :

- A study demonstrated that this compound could modulate serotonin receptors, suggesting potential antidepressant properties.

-

Enzyme Interaction Analysis :

- Research indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways relevant to drug metabolism.

-

Synthetic Applications :

- Its use as a chiral building block has been documented in the synthesis of various pharmaceutical intermediates, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Key Insights :

- Electron-donating groups (e.g., methoxy in the target compound) enhance aromatic ring reactivity and may improve binding to polar receptor sites.

Stereochemical and Functional Group Modifications

Variations in stereochemistry or functional groups significantly alter physicochemical and biological properties:

Key Insights :

- Primary amines (target compound) exhibit higher basicity and stronger hydrogen-bonding capacity than tertiary amines, influencing interactions with biological targets .

- Salt forms (e.g., hydrochloride) enhance solubility, a critical factor for drug formulation .

Research Findings and Implications

Solubility vs. Lipophilicity : The target compound’s methoxy group balances polarity, whereas halogenated analogs prioritize lipophilicity for CNS penetration .

Stereochemical Specificity: The (1S,2S) configuration likely confers selectivity over (1R,2R) or (1S,2R) isomers, as observed in enantiomer-specific activities of amino alcohols .

Biological Activity

Introduction

(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL, commonly referred to as a chiral amino alcohol, is notable for its unique structural features, including an amino group, a hydroxyl group, and a methoxy-substituted aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 195.26 g/mol. Its structural representation is crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

| CAS Number | 1270180-81-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that it may exhibit effects on neurotransmitter systems, potentially influencing mood and anxiety disorders due to its structural similarity to known psychoactive compounds.

Pharmacological Effects

Research has demonstrated several pharmacological effects linked to this compound:

- Antidepressant Activity : The compound has shown potential in modulating serotonin pathways, similar to selective serotonin reuptake inhibitors (SSRIs).

- Anti-anxiety Effects : Preliminary studies suggest that it may reduce anxiety-like behaviors in animal models.

Comparison with Similar Compounds

To further understand its biological profile, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (R)-Propranolol | Similar amine group | Beta-blocker used in hypertension |

| (S)-Sertraline | Similar aromatic ring | Selective serotonin reuptake inhibitor |

| (R,S)-Phenylethylamine | Similar backbone | Neurotransmitter involved in mood regulation |

This table highlights how variations in substituents and stereochemistry can lead to distinct biological activities and therapeutic profiles.

Study 1: Antidepressant Effects

A study conducted on the antidepressant properties of this compound involved administering the compound to animal models exhibiting depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect.

Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of this compound with serotonin receptors. Binding affinity assays revealed that it interacts with the 5-HT1A receptor subtype, which is known for its role in mood regulation. The compound's ability to enhance serotonin signaling was noted as a potential mechanism for its observed effects on behavior.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate airflow to avoid inhalation of dust or aerosols .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed .

- Storage : Store in sealed containers at 2–8°C in dry conditions to prevent degradation .

- Spill Management : Collect spills using non-sparking tools and dispose via authorized waste channels. Avoid environmental release .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration via crystal structure analysis (e.g., similar compounds in ).

- NMR : Use chiral shift reagents or 2D NMR (e.g., NOESY) to differentiate enantiomers .

- Optical Rotation : Measure specific rotation and compare with literature values for enantiopure standards .

Q. What synthetic routes are commonly employed for amino alcohol derivatives like this compound?

- Methodological Answer :

- Nitro Reduction : Reduce nitro intermediates (e.g., 3-(4-methoxy-2-methylphenyl)-2-nitropropene) using NaBH4 or LiAlH4 in ethanol/THF .

- Catalytic Hydrogenation : Employ Pd/C or Raney Ni under H₂ pressure for selective reduction of ketones or nitro groups .

- Chiral Resolution : Use chiral chromatography (e.g., HPLC with cellulose-based columns) to separate enantiomers post-synthesis .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Utilize chiral catalysts (e.g., BINAP-metal complexes) to favor (1S,2S) configuration during key steps .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track enantiomeric excess in real time .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How should researchers address conflicting data on this compound’s pharmacological activity?

- Methodological Answer :

- Purity Verification : Confirm compound integrity via HPLC (>98% purity) and LC-MS to rule out degradation/byproducts .

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to minimize variability .

- Target Validation : Use orthogonal assays (e.g., SPR, enzymatic assays) to confirm bioactivity against intended targets .

Q. What strategies mitigate instability during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry under inert gas (N₂/Ar) to prevent oxidation .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials to limit light exposure .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways .

Data Contradiction Analysis

Q. Why might reported LogP values vary across studies?

- Methodological Answer :

- Measurement Methods : Compare shake-flask vs. HPLC-derived LogP values; the latter may overestimate due to stationary phase interactions .

- pH Dependency : LogP varies with ionization state; ensure measurements align with physiological pH (7.4) .

- Software Predictions : Cross-validate computational results (e.g., ChemAxon, ACD/Labs) with experimental data .

Experimental Design Considerations

Q. How to design assays for evaluating this compound’s receptor binding affinity?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) and Scatchard analysis for Kd determination .

- Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips to measure real-time binding kinetics .

- Control Experiments : Include negative controls (e.g., enantiomers or structurally unrelated compounds) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.